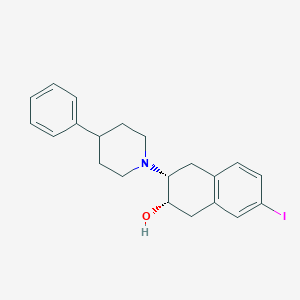
7-Iodobenzovesamicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodobenzovesamicol (IBVM) is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label the vesicular acetylcholine transporter (VAChT). VAChT is responsible for packaging acetylcholine into vesicles in cholinergic neurons, and IBVM can be used to study the distribution and function of these neurons in the brain. In
作用机制
7-Iodobenzovesamicol selectively binds to VAChT in cholinergic neurons, allowing for the visualization and quantification of these neurons in the brain. This binding occurs through the interaction of the iodine atom on 7-Iodobenzovesamicol with the hydrophobic pocket of VAChT. Once bound, 7-Iodobenzovesamicol is taken up into the vesicles where it is retained until the vesicles are released into the synaptic cleft, allowing for the detection of VAChT-containing neurons.
生化和生理效应
7-Iodobenzovesamicol has been shown to have minimal effects on neurotransmitter release and synaptic transmission, making it an ideal tool for studying the function of cholinergic neurons in the brain. It has also been shown to have low toxicity and minimal side effects, making it safe for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of 7-Iodobenzovesamicol is its ability to selectively label and visualize cholinergic neurons in the brain. This allows for the study of the distribution and function of these neurons in various neurological disorders. Another advantage is its low toxicity and minimal side effects, making it safe for use in scientific research. However, one limitation of 7-Iodobenzovesamicol is its short half-life, which limits its use in longitudinal studies. Additionally, 7-Iodobenzovesamicol is expensive to produce and requires specialized equipment for imaging.
未来方向
There are several future directions for research involving 7-Iodobenzovesamicol. One area of research is the development of new therapies for neurological disorders that target VAChT. 7-Iodobenzovesamicol can be used to screen potential drugs for their ability to modulate VAChT function. Another area of research is the development of new imaging techniques that can improve the sensitivity and resolution of 7-Iodobenzovesamicol imaging. Finally, there is a need for longitudinal studies using 7-Iodobenzovesamicol to track changes in VAChT function over time in various neurological disorders.
Conclusion
In conclusion, 7-Iodobenzovesamicol is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label VAChT in cholinergic neurons. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 7-Iodobenzovesamicol is a valuable tool for studying the function of cholinergic neurons in the brain and has the potential to lead to new therapies for neurological disorders.
合成方法
The synthesis of 7-Iodobenzovesamicol involves the reaction of 7-hydroxybenzovesamicol with iodine monochloride in the presence of acetic acid. The resulting product is purified through a series of chromatographic techniques to obtain the final radiolabeled compound. This synthesis method has been widely used in the production of 7-Iodobenzovesamicol for scientific research purposes.
科学研究应用
7-Iodobenzovesamicol has been used in a variety of scientific research applications, particularly in the field of neuroimaging. It has been used to study the distribution and function of cholinergic neurons in the brain, as well as to investigate the role of acetylcholine in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 7-Iodobenzovesamicol has also been used to study the effects of drugs on VAChT function and to develop new therapies for these disorders.
属性
CAS 编号 |
156558-61-1 |
|---|---|
产品名称 |
7-Iodobenzovesamicol |
分子式 |
C21H24INO |
分子量 |
433.3 g/mol |
IUPAC 名称 |
(2S,3R)-7-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-7-6-17-13-20(21(24)14-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21+/m1/s1 |
InChI 键 |
MTVLLGKCGSPPQQ-RTWAWAEBSA-N |
手性 SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@@H]3O)C=C(C=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |
规范 SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |
其他 CAS 编号 |
156558-61-1 |
同义词 |
7-IBVM 7-iodobenzovesamicol 7-iodobenzovesamicol, (-)-stereoisome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



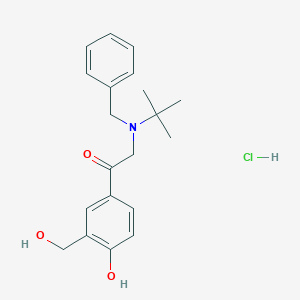
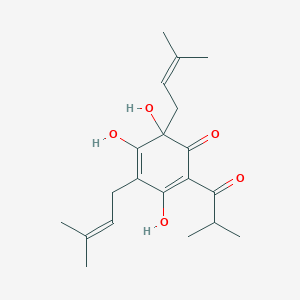
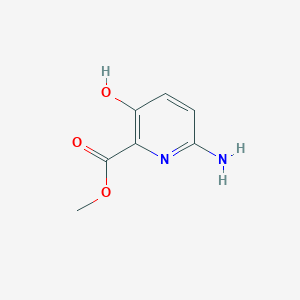
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)
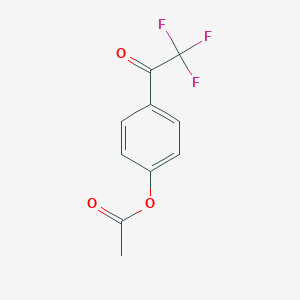

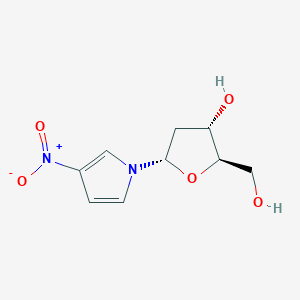
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
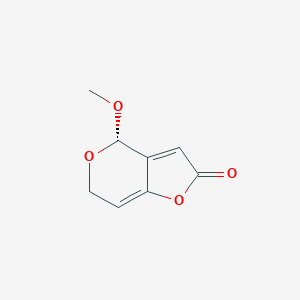
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)